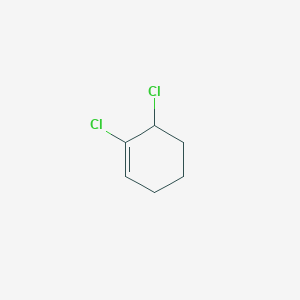

1,6-Dichlorocyclohexene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H8Cl2 |

|---|---|

Molecular Weight |

151.03 g/mol |

IUPAC Name |

1,6-dichlorocyclohexene |

InChI |

InChI=1S/C6H8Cl2/c7-5-3-1-2-4-6(5)8/h3,6H,1-2,4H2 |

InChI Key |

YDCVSMGKDQZJSD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=C(C(C1)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,6-Dichlorocyclohexene: Molecular Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Dichlorocyclohexene is a chlorinated cyclic olefin with the molecular formula C₆H₈Cl₂. This document provides a comprehensive overview of its molecular structure, bonding characteristics, and physicochemical properties. Due to a scarcity of direct experimental data for this specific isomer, this guide combines available computational data with established principles of conformational analysis and spectroscopic techniques for analogous structures. The content herein is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Molecular Structure and Properties

This compound possesses a six-membered carbon ring containing one double bond, with chlorine atoms attached to carbons 1 and 6.[1] Its systematic IUPAC name is 1,6-dichlorocyclohex-1-ene.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below. The majority of the available data is derived from computational models.[2][3]

| Property | Value | Source |

| Molecular Formula | C₆H₈Cl₂ | PubChem[2] |

| Molecular Weight | 151.03 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| InChI | InChI=1S/C6H8Cl2/c7-5-3-1-2-4-6(5)8/h3,6H,1-2,4H2 | PubChem[2] |

| InChIKey | YDCVSMGKDQZJSD-UHFFFAOYSA-N | PubChem[2] |

| Canonical SMILES | C1CC=C(C(C1)Cl)Cl | PubChem[2] |

| CAS Number | 40099-06-7 | LookChem[4] |

| XLogP3-AA (Computed) | 2.6 | PubChem[2] |

| Boiling Point (Computed) | 435.23 K | Cheméo[3] |

| Melting Point (Computed) | 237.88 K | Cheméo[3] |

| Density (Computed) | Not Available | |

| Kovats Retention Index | 1067 (Standard non-polar) | NIST[5] |

Conformational Analysis

The cyclohexene (B86901) ring adopts a half-chair conformation to minimize steric and torsional strain. The presence of two chlorine substituents at positions 1 and 6 introduces stereochemical considerations. The relative stability of the possible diastereomers and conformers will be dictated by the steric interactions between the chlorine atoms and the hydrogen atoms on the ring.

In the half-chair conformation, the substituents can occupy axial-like or equatorial-like positions. The large size of the chlorine atoms suggests a preference for equatorial-like orientations to minimize 1,3-diaxial interactions. However, the substitution pattern in this compound places the chlorine atoms on an allylic carbon (C6) and a vinylic carbon (C1). This unique arrangement influences the conformational equilibrium.

A logical workflow for conformational analysis is presented below.

Caption: Workflow for the conformational analysis of this compound.

Bonding and Electronic Structure

The bonding in this compound is characterized by a combination of sp² and sp³ hybridized carbon atoms. The C1-C2 double bond consists of one sigma (σ) bond and one pi (π) bond. The C-Cl bonds are polar covalent bonds due to the higher electronegativity of chlorine compared to carbon.

The electron-withdrawing nature of the chlorine atoms is expected to influence the reactivity of the double bond, making it more susceptible to electrophilic addition reactions compared to unsubstituted cyclohexene.[1]

Experimental Protocols

Synthesis

A potential synthetic route to this compound is through the thermal rearrangement of 6,6-dichlorobicyclo[3.1.0]hexane.[4]

Reaction: 6,6-dichlorobicyclo[3.1.0]hexane → this compound

Proposed Protocol:

-

Reactant: 6,6-dichlorobicyclo[3.1.0]hexane.

-

Apparatus: A micro-distillation apparatus equipped with a heating mantle and a temperature controller.

-

Procedure:

-

Place 6,6-dichlorobicyclo[3.1.0]hexane in the distillation flask.

-

Heat the flask to 210 °C for 3 hours.[4]

-

The product, this compound, is expected to form via a concerted electrocyclic ring-opening reaction.

-

Purify the product by fractional distillation under reduced pressure.

-

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

The following diagram illustrates the proposed synthetic workflow.

Caption: A proposed workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the vinylic proton, the allylic protons, and the methylene (B1212753) protons. The chemical shifts and coupling constants will be indicative of the molecular structure and conformation.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms of the cyclohexene ring. The chemical shifts of the sp² carbons of the double bond will be in the downfield region (typically 120-140 ppm), while the sp³ carbons will appear in the upfield region.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound should exhibit characteristic absorption bands for the following functional groups:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=C Stretch | ~1650 |

| =C-H Stretch | ~3020 |

| C-H Stretch (sp³) | 2850-3000 |

| C-Cl Stretch | 600-800 |

3.2.3. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and isotopic peaks corresponding to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Fragmentation patterns will provide further structural information. The expected molecular ion peaks are at m/z 150, 152, and 154 with a characteristic intensity ratio.

Biological Activity and Toxicological Profile

There is no specific information available in the scientific literature regarding the biological activity or signaling pathways of this compound. However, based on the general properties of chlorinated hydrocarbons, some potential toxicological effects can be inferred. Chlorinated hydrocarbons are known to be neurotoxins and can have effects on the liver and kidneys.

Given the presence of the reactive allylic and vinylic chlorides, this compound may act as an alkylating agent and could potentially interact with biological macromolecules. Further research is required to elucidate any specific biological activities or toxicological profiles. The following diagram outlines a general approach for investigating the biological activity of a novel compound like this compound.

Caption: A general workflow for the investigation of the biological activity of a novel chemical entity.

Conclusion

This compound is a halogenated cyclic alkene with a paucity of reported experimental data. This guide has provided a comprehensive overview of its molecular structure, bonding, and predicted properties based on computational data and established chemical principles. A plausible synthetic route and standard characterization methodologies have been proposed to facilitate future experimental work on this compound. Further investigation is necessary to determine its precise conformational preferences, reactivity, and potential biological activities. This document serves as a valuable starting point for researchers interested in exploring the chemistry and applications of this compound.

References

An In-Depth Technical Guide to 1,6-Dichlorocyclohexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,6-dichlorocyclohexene, a halogenated cycloalkene of interest in organic synthesis. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and discusses its reactivity. All quantitative data is presented in structured tables for clarity, and a logical workflow for its synthesis is visualized using the DOT language.

Chemical and Physical Properties

This compound, with the CAS number 40099-06-7 , is a cyclic organic compound featuring a six-membered ring with a double bond and two chlorine substituents.[1] Its molecular formula is C₆H₈Cl₂, and it has a molecular weight of approximately 151.03 g/mol .[2][3][4][5] The structural arrangement of the double bond and the chlorine atoms significantly influences its chemical reactivity and physical characteristics.

A summary of its key physical and chemical properties is provided in the table below. Please note that some of these values are calculated properties.

| Property | Value | Unit | Source |

| CAS Number | 40099-06-7 | - | [1] |

| Molecular Formula | C₆H₈Cl₂ | - | [3][5] |

| Molecular Weight | 151.034 | g/mol | [3] |

| Normal Boiling Point (Tboil) | 435.23 | K | [2] |

| Normal Melting Point (Tfus) | 237.88 | K | [2] |

| Enthalpy of Vaporization (ΔvapH°) | 39.10 | kJ/mol | [2] |

| Enthalpy of Fusion (ΔfusH°) | 12.36 | kJ/mol | [2] |

| Critical Temperature (Tc) | 660.08 | K | [2] |

| Critical Pressure (Pc) | 3708.97 | kPa | [2] |

| LogP (Octanol/Water Partition Coefficient) | 2.900 | - | [2] |

| Water Solubility (log10WS) | -3.00 | - | [2] |

Synthesis of this compound

While specific experimental details for the synthesis of this compound are not widely published, a plausible synthetic route can be inferred from related transformations. A common method for the preparation of dichlorinated cycloalkanes involves the treatment of a corresponding diol with a chlorinating agent. For instance, the synthesis of 1,6-dichlorohexane (B1210651) proceeds from 1,6-hexanediol.[6] A similar approach starting from cyclohexene-1,6-diol could be envisioned.

Alternatively, allylic chlorination of cyclohexene (B86901) offers a potential pathway. The following is a generalized experimental protocol for the synthesis of a dichlorocyclohexane derivative, which can be adapted for this compound. This protocol is based on the synthesis of cis-1,2-dichlorocyclohexane (B86984) from 1,2-epoxycyclohexane, illustrating a method for introducing chlorine atoms to a cyclohexane (B81311) ring.[7]

Experimental Protocol: Synthesis of a Dichlorocyclohexane Derivative

Materials:

-

Anhydrous Benzene (B151609)

-

Chlorine gas

-

1,2-Epoxycyclohexane (as a representative starting material)

-

Methanol

-

Petroleum ether (30–60°)

-

5% aqueous sodium bisulfite

-

Magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A three-necked flask is charged with triphenylphosphine and anhydrous benzene under an inert atmosphere.

-

The flask is cooled in an ice bath, and chlorine gas is introduced with stirring. Dichlorotriphenylphosphorane separates as a white solid or oil.

-

A solution of 1,2-epoxycyclohexane in benzene is added dropwise to the reaction mixture.

-

The reaction mixture is then refluxed for 4 hours.

-

After cooling, the reaction is quenched by the slow addition of methanol.

-

The mixture is concentrated, and the residue is triturated with petroleum ether to precipitate triphenylphosphine oxide.

-

The filtrate is washed with aqueous sodium bisulfite and water, dried over magnesium sulfate, and concentrated.

-

The crude product is purified by distillation.

Expected Yield: For the synthesis of cis-1,2-dichlorocyclohexane, yields of 71–73% have been reported.[7]

Chemical Reactivity

The reactivity of this compound is primarily dictated by the presence of the carbon-carbon double bond and the two chlorine atoms. The double bond is susceptible to electrophilic addition reactions. The chlorine atoms, being electron-withdrawing, can influence the regioselectivity of these additions. Furthermore, the allylic positions are potential sites for substitution reactions.

A logical workflow for a typical electrophilic addition reaction is depicted below.

Caption: Generalized workflow for the electrophilic addition to this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Signals corresponding to the vinylic protons, the protons on the carbon atoms bearing the chlorine atoms, and the methylene (B1212753) protons would be expected. The chemical shifts and coupling patterns would provide valuable information about the stereochemistry of the molecule.

-

¹³C NMR: Resonances for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the ring would be observed. The carbons attached to the chlorine atoms would be shifted downfield.

Infrared (IR) Spectroscopy:

-

A characteristic C=C stretching vibration would be expected in the region of 1640-1680 cm⁻¹.

-

C-Cl stretching vibrations would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

-

C-H stretching vibrations for both sp² and sp³ hybridized carbons would be present around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Mass Spectrometry (MS):

-

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 151.03 g/mol .

-

Due to the presence of two chlorine atoms, characteristic isotopic patterns for [M]⁺, [M+2]⁺, and [M+4]⁺ would be observed, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

-

Fragmentation patterns would likely involve the loss of chlorine atoms and cleavage of the cyclohexene ring.

Safety Information

Detailed toxicological data for this compound is not available. However, as with all chlorinated hydrocarbons, it should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves and safety glasses, should be worn. It is important to avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a halogenated cycloalkene with potential applications in organic synthesis. This guide has summarized its known chemical and physical properties and provided a potential synthetic route based on established chemical transformations. Further research is needed to fully characterize its reactivity and spectroscopic properties. The information and protocols provided herein serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

- 1. bgsjbm.github.io [bgsjbm.github.io]

- 2. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | Benchchem [benchchem.com]

- 5. This compound | C6H8Cl2 | CID 12211415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,6-Dichlorohexane synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Key Physical Properties of 1,6-Dichlorocyclohexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the core physical properties of 1,6-Dichlorocyclohexene, an organochlorine compound with the molecular formula C₆H₈Cl₂. Due to a lack of experimentally determined data in publicly available literature, this guide presents computed values for key physical parameters. Furthermore, it outlines generalized experimental protocols for the determination of these properties, which can be adapted for this compound in a laboratory setting. A plausible synthetic pathway for this compound is also presented and visualized.

Core Physical Properties

The physical properties of this compound are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems. The following table summarizes the key physical data for this compound. It is important to note that a majority of the available data is based on computational predictions.

| Property | Value | Source |

| Molecular Formula | C₆H₈Cl₂ | - |

| Molecular Weight | 151.03 g/mol | [1] |

| Boiling Point (Predicted) | Not Available | - |

| Melting Point (Predicted) | Not Available | - |

| Density (Predicted) | Not Available | - |

| Water Solubility (Predicted) | Not Available | - |

Experimental Protocols for Property Determination

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a chlorinated hydrocarbon like this compound, the following methods can be employed:

-

Simple Distillation: This method is suitable for determining the boiling point of a liquid sample of sufficient volume (typically >5 mL). The liquid is heated in a distillation apparatus, and the temperature at which the vapor condenses and is collected is recorded as the boiling point.[2][3] It is crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[4]

-

Thiele Tube Method: This micro-method is ideal for small sample volumes.[2] A small amount of the liquid is placed in a fusion tube, and a capillary tube, sealed at one end, is inverted into the liquid. The apparatus is heated in an oil bath within a Thiele tube. The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube and, upon cooling, the liquid is drawn back into the capillary.[2][5]

Determination of Melting Point

For solid organic compounds, the melting point is a key indicator of purity.[6] A sharp melting range typically indicates a pure compound.[6]

-

Capillary Method: A small, powdered sample of the solid is packed into a capillary tube.[7][8] The tube is attached to a thermometer and heated in a melting point apparatus, which can be an oil bath or a metal block.[7] The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting range.

Determination of Density

The density of a liquid is its mass per unit volume and is an important physical constant.

-

Pycnometer or Volumetric Flask Method: A clean, dry pycnometer or a small volumetric flask is weighed empty.[9] It is then filled with the liquid to the calibration mark, and the excess is removed. The filled flask is weighed again. The density is calculated by dividing the mass of the liquid by the known volume of the flask.[9][10] Temperature should be recorded as density is temperature-dependent.[9]

-

Gravimetric Buoyancy Method: This technique utilizes Archimedes' principle.[11] A sinker of known volume is weighed in air and then submerged in the liquid. The difference in weight is used to calculate the buoyant force, from which the density of the liquid can be determined.[11]

Determination of Water Solubility

The solubility of a halogenated hydrocarbon in water is often low and can be determined by several methods.

-

Shake-Flask Method: A known amount of this compound is mixed with a known volume of water in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the aqueous phase is then determined analytically, for example, by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Tracer Method: For very low solubilities, a radiolabeled version of the compound can be used. The partitioning of the radiolabeled compound between the organic and aqueous phases allows for a sensitive determination of its water solubility.[12]

Synthetic Pathway Visualization

A plausible synthetic route to this compound is through the allylic chlorination of cyclohexene. One common reagent for this transformation is N-chlorosuccinimide (NCS), which can provide a source of chlorine radicals under appropriate initiation.[13][14][15][16]

References

- 1. Cyclohexene, 1,6-dichloro-|lookchem [lookchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. athabascau.ca [athabascau.ca]

- 7. scribd.com [scribd.com]

- 8. byjus.com [byjus.com]

- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 10. chm.uri.edu [chm.uri.edu]

- 11. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 12. future4200.com [future4200.com]

- 13. Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide [chem.ucla.edu]

- 14. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 1,6-Dichlorocyclohexene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,6-dichlorocyclohexene in organic solvents. Due to a lack of readily available quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, provides detailed experimental protocols for determining solubility, and offers a predictive assessment of its behavior in various common organic solvents.

Introduction to this compound

This compound is an organochlorine compound with the molecular formula C₆H₈Cl₂.[1] Its structure, featuring a cyclohexene (B86901) ring with two chlorine substituents, dictates its physical and chemical properties, including its polarity and, consequently, its solubility in different media.[1] Understanding the solubility of this compound is critical for its application in organic synthesis, purification processes, and as a potential intermediate in drug development, where solvent selection impacts reaction kinetics, yield, and purity.

Key Physical Properties:

-

Structure: A six-membered carbon ring containing one double bond and two chlorine atoms attached to carbons 1 and 6.

Theoretical Framework for Solubility

The solubility of a substance is governed by the principle "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[4][5] The intermolecular forces between the solute and solvent molecules must be strong enough to overcome the solute-solute and solvent-solvent interactions.

This compound can be characterized as a moderately polar compound. The carbon-chlorine bonds introduce dipoles, but the overall molecule has a significant nonpolar hydrocarbon backbone. Therefore, it is expected to be readily soluble in nonpolar and moderately polar organic solvents.[6][7] Its solubility in highly polar solvents, particularly those capable of hydrogen bonding like water, is expected to be very low.[6]

Predicted Solubility in Common Organic Solvents

While experimental quantitative data is not available, a qualitative assessment of solubility can be predicted based on the principles of intermolecular forces. The following table summarizes the expected solubility of this compound in a range of common organic solvents.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Soluble | The primary interactions are van der Waals forces, which are comparable between this compound and these nonpolar solvents.[6][7] |

| Polar Aprotic | Acetone, THF | Soluble | These solvents have dipoles that can interact with the C-Cl dipoles of this compound, while their organic portions are compatible with its hydrocarbon structure. |

| Polar Protic | Ethanol, Methanol | Moderately Soluble | The dominant hydrogen bonding in these solvents is disrupted by the nonpolar bulk of the solute, but some dipole-dipole interactions can facilitate dissolution. |

| Highly Polar | Water | Insoluble | The energy required to break the strong hydrogen bonds in water is not compensated by the weak interactions with the non-hydrogen bonding solute.[6] |

Experimental Protocols for Solubility Determination

The following protocols provide methodologies for determining both qualitative and quantitative solubility.

This method is useful for rapid screening of suitable solvents.

Objective: To determine if a compound is soluble, sparingly soluble, or insoluble in a given solvent at a specific concentration.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, acetone, ethanol)

-

Small test tubes (13x100 mm)

-

Vortex mixer

-

Graduated pipettes or micropipettes

Procedure:

-

Add 25 mg of this compound to a small test tube.

-

Add 0.75 mL of the chosen solvent to the test tube.[8]

-

Vigorously shake or vortex the test tube for 60 seconds.[9]

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.[9]

-

-

Record the observations.

This method provides a precise measurement of solubility at a given temperature.

Objective: To determine the saturation concentration of this compound in a solvent.

Materials:

-

This compound

-

Chosen organic solvent

-

Scintillation vials or sealed flasks

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., GC-MS, HPLC)

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the vials to stand undisturbed at the same temperature for several hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the aliquot through a syringe filter into a clean, pre-weighed vial.

-

Determine the mass of the filtered solution.

-

Quantify the concentration of this compound in the filtered solution using a suitable analytical technique (e.g., by evaporating the solvent and weighing the residue, or by chromatographic analysis against a calibration curve).

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Visualized Workflows and Relationships

The following diagrams illustrate key processes and logical relationships relevant to the solubility of this compound.

Caption: Workflow for Qualitative Solubility Assessment.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. This compound | C6H8Cl2 | CID 12211415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. youtube.com [youtube.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. quora.com [quora.com]

- 7. Answer the following:i Haloalkanes easily dissolve in organic solvents why?ii What is known as a racemic mixture? Give an example.iii Of the two bromoderivatives C6H5CHCH3Br and C6H5CHC6H5Br which one is more reactive in SN1 substitution reaction and why? [doubtnut.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

Conformational Landscape of 1,6-Dichlorocyclohexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles governing the conformational analysis of 1,6-dichlorocyclohexene. Due to a lack of specific published experimental or computational studies on this particular molecule, this document synthesizes established concepts of cyclohexene (B86901) conformational analysis, allylic strain, and the influence of halogen substituents. It outlines the theoretical conformational preferences, potential experimental methodologies for their determination, and computational approaches for in-silico analysis. This guide serves as a foundational resource for researchers interested in the stereochemical properties of substituted cyclohexenes.

Introduction to Cyclohexene Conformations

Unlike the well-studied chair and boat conformations of cyclohexane, the presence of a double bond in cyclohexene flattens a portion of the ring, leading to a half-chair or sofa conformation as the most stable arrangement. In this conformation, four of the carbon atoms are roughly coplanar, while the two allylic carbons are displaced above and below this plane. The substituents on these allylic carbons can adopt pseudo-axial (pa) or pseudo-equatorial (pe) positions.

The interconversion between the two half-chair conformers is a low-energy process that occurs rapidly at room temperature. The presence of substituents on the ring can create a preference for one conformer over the other, influencing the molecule's overall shape and reactivity.

Conformational Preferences of this compound

The conformational equilibrium of this compound is primarily dictated by the steric and electronic effects of the two chlorine atoms at the allylic positions (C1 and C6). The key interactions to consider are:

-

Allylic Strain (A-strain): This is a significant factor in determining the stability of substituted cyclohexenes.[1] A(1,3) strain arises from the steric interaction between a pseudo-axial substituent at C1 and the hydrogen at C3. A(1,2) strain occurs between a substituent at C1 and the substituent at C2 (in this case, a chlorine atom).

-

Gauche Interactions: Interactions between substituents on adjacent carbons also contribute to the overall energy of a conformer.

-

Dipole-Dipole Interactions: The polar C-Cl bonds will have dipole-dipole interactions that can either stabilize or destabilize certain conformations.

Based on these principles, we can predict the relative stabilities of the possible conformers of cis- and trans-1,6-dichlorocyclohexene.

cis-1,6-Dichlorocyclohexene

In the cis isomer, both chlorine atoms are on the same face of the ring. The two possible half-chair conformers would be in equilibrium. In one conformer, one chlorine would be pseudo-axial and the other pseudo-equatorial. In the ring-flipped conformer, their positions would be reversed. The relative stability would depend on the balance of allylic strain and other steric interactions. Generally, a substituent prefers the pseudo-equatorial position to minimize A(1,3) strain.

trans-1,6-Dichlorocyclohexene

In the trans isomer, the chlorine atoms are on opposite faces of the ring. This leads to two possible half-chair conformers: one with both chlorines in pseudo-axial positions (diaxial) and one with both in pseudo-equatorial positions (diequatorial). The diequatorial conformer is generally expected to be significantly more stable due to the avoidance of severe 1,3-diaxial interactions that would be present in the diaxial form.

Experimental Protocols for Conformational Analysis

While no specific experimental data for this compound is available, the following techniques are standard for determining conformational equilibria in substituted cyclohexenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ratio of conformers at equilibrium and to deduce the preferred conformation.

Methodology:

-

Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a high-resolution ¹H NMR spectrum at room temperature. The observed chemical shifts and coupling constants will be a weighted average of the contributing conformers due to rapid interconversion.

-

Perform variable-temperature NMR studies. At low temperatures, the ring-flip process can be slowed down sufficiently to observe separate signals for each conformer.

-

By integrating the signals corresponding to each conformer at low temperature, the equilibrium constant (Keq) can be determined.

-

-

Karplus Equation: The vicinal coupling constants (³JHH) obtained from the ¹H NMR spectrum can be used with the Karplus equation to estimate the dihedral angles between adjacent protons, providing insight into the ring's conformation.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to identify protons that are close in space, which can help to distinguish between pseudo-axial and pseudo-equatorial substituents.

X-ray Crystallography

Objective: To determine the precise solid-state conformation of this compound.

Methodology:

-

Crystal Growth: Grow single crystals of this compound from a suitable solvent. This can be a challenging step.

-

Data Collection: Mount a suitable crystal on a goniometer and collect X-ray diffraction data using a diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The resulting model will provide accurate bond lengths, bond angles, and dihedral angles, revealing the conformation adopted in the solid state. It is important to note that the solid-state conformation may not be the most stable conformation in solution.

Computational Chemistry Approaches

Computational methods are powerful tools for investigating the conformational preferences of molecules where experimental data is lacking.

Methodology:

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers of this compound.

-

Geometry Optimization: Optimize the geometry of each identified conformer using quantum mechanical methods. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger) is a common choice.

-

Energy Calculations: Calculate the relative energies (enthalpy, Gibbs free energy) of the optimized conformers to determine their relative populations at a given temperature.

-

Frequency Analysis: Perform a frequency calculation to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).

-

NMR Chemical Shift and Coupling Constant Prediction: Theoretical NMR parameters can be calculated and compared with experimental data (if available) to validate the computational model.

Visualizations

Conformational Equilibrium of a Substituted Cyclohexene

Caption: Equilibrium between two half-chair conformers of a monosubstituted cyclohexene.

Experimental Workflow for Conformational Analysis

Caption: Workflow for the experimental and computational analysis of conformational preferences.

Conclusion

While specific quantitative data for the conformational analysis of this compound is not currently available in the public domain, a thorough understanding can be achieved by applying the well-established principles of substituted cyclohexene stereochemistry. The conformational equilibrium will be governed by a balance of allylic strain, steric hindrance, and electrostatic interactions. The diequatorial conformer of the trans isomer is predicted to be the most stable. Detailed experimental investigation using variable-temperature NMR spectroscopy and X-ray crystallography, complemented by high-level computational studies, would be necessary to provide a definitive and quantitative conformational profile for this molecule. This guide provides the theoretical framework and methodological approaches for such an investigation.

References

Theoretical and Computational Perspectives on 1,6-Dichlorocyclohexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Dichlorocyclohexene is a halogenated cyclic alkene of significant interest in organic synthesis, primarily serving as a key precursor to the highly reactive intermediate, 1,2-cyclohexadiene. Despite its utility, dedicated theoretical and computational studies on this compound itself are limited in publicly accessible literature. This technical guide consolidates the available information regarding its chemical properties, synthesis, and role in generating strained intermediates. In the absence of specific computational data for this compound, this document provides representative theoretical data for the parent cyclohexene (B86901) molecule to offer analogous structural insights. Furthermore, it outlines a general experimental protocol for the synthesis of this compound and presents logical workflows for its subsequent transformations, thereby providing a foundational resource for researchers in synthetic and computational chemistry.

Introduction

This compound is a disubstituted cyclohexene derivative. Its strategic importance lies in its ability to undergo elimination reactions to form 1,2-cyclohexadiene, a strained allene (B1206475) that can be trapped in various cycloaddition reactions to construct complex molecular architectures.[1][2][3] Understanding the structural and electronic properties of this compound is crucial for optimizing its use as a precursor and for designing novel synthetic methodologies. This guide aims to provide a comprehensive overview of the theoretical and computational aspects of this compound, addressing the current gaps in dedicated research by providing relevant analogous data and outlining key experimental and logical workflows.

Molecular Structure and Properties

Representative Computational Data for Cyclohexene

To provide a quantitative reference for the core cyclohexene scaffold, the following table summarizes key geometrical parameters for cyclohexene, calculated using Density Functional Theory (DFT). These values offer a baseline for understanding the bond lengths and angles within the six-membered ring.

| Parameter | Value (Angstroms/Degrees) |

| Bond Lengths (Å) | |

| C1=C2 | 1.34 |

| C2-C3 | 1.51 |

| C3-C4 | 1.53 |

| C4-C5 | 1.53 |

| C5-C6 | 1.51 |

| C6-C1 | 1.51 |

| Bond Angles (°) ** | |

| ∠C6-C1-C2 | 122.9 |

| ∠C1-C2-C3 | 122.9 |

| ∠C2-C3-C4 | 111.8 |

| ∠C3-C4-C5 | 110.5 |

| ∠C4-C5-C6 | 111.8 |

| ∠C5-C6-C1 | 112.5 |

| Dihedral Angles (°) ** | |

| ∠C6-C1-C2-C3 | 0.0 |

| ∠C1-C2-C3-C4 | -16.5 |

| ∠C2-C3-C4-C5 | 45.0 |

| ∠C3-C4-C5-C6 | -61.0 |

| ∠C4-C5-C6-C1 | 45.0 |

| ∠C5-C6-C1-C2 | -16.5 |

Note: These are representative values for cyclohexene and are intended to provide a foundational understanding. The actual geometric parameters of this compound will be influenced by the electronic and steric effects of the chlorine substituents.

Synthesis of this compound

A common method for the synthesis of this compound involves the ring expansion of a dichlorocarbene (B158193) adduct of cyclopentene (B43876).

Experimental Protocol: Ring Expansion of Dichlorocarbene Adduct

Materials:

-

Dichlorocarbene precursor (e.g., chloroform (B151607) and a strong base like sodium hydroxide (B78521) with a phase-transfer catalyst)

-

Cyclopentene

-

Appropriate solvent (e.g., dichloromethane)

Procedure:

-

Generate dichlorocarbene in situ by reacting chloroform with a strong base in the presence of a phase-transfer catalyst.

-

Add cyclopentene to the reaction mixture. The dichlorocarbene will undergo a [1+2] cycloaddition with the double bond of cyclopentene to form a bicyclic dichlorocyclopropane intermediate.

-

Upon heating or under specific reaction conditions, the bicyclic intermediate undergoes a ring expansion. This process is driven by the release of ring strain in the cyclopropane (B1198618) ring.

-

The ring expansion involves the migration of one of the carbon-carbon bonds of the cyclopentane (B165970) ring to one of the chlorine-bearing carbons of the cyclopropane ring, with the concurrent departure of a chloride ion.

-

This rearrangement leads to the formation of the more stable six-membered ring of this compound.

-

The product can be purified using standard techniques such as distillation or chromatography.

Role as a 1,2-Cyclohexadiene Precursor

The primary synthetic utility of this compound is its role as a precursor to 1,2-cyclohexadiene. This highly strained and reactive intermediate is generated in situ and can be trapped by various reagents.

Generation of 1,2-Cyclohexadiene

The treatment of this compound with a reducing agent, such as magnesium, initiates an elimination reaction that forms the allene.

Caption: Generation of 1,2-cyclohexadiene from this compound.

Trapping of 1,2-Cyclohexadiene in Cycloaddition Reactions

Once generated, 1,2-cyclohexadiene readily participates in cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, with suitable trapping agents like furans or alkenes. Computational studies, often employing DFT methods, have been instrumental in understanding the mechanisms and stereoselectivity of these cycloaddition reactions.[1]

Caption: Synthetic workflow from this compound to complex products.

Conclusion

This compound is a valuable reagent in organic synthesis, primarily due to its ability to serve as a stable precursor to the transient 1,2-cyclohexadiene intermediate. While direct theoretical and computational investigations on this compound are sparse, this guide provides a foundational understanding by presenting analogous data for cyclohexene and outlining the key synthetic transformations involving this compound. Further computational studies are warranted to fully elucidate the conformational preferences, electronic structure, and reaction energetics of this compound, which would undoubtedly aid in the rational design of new synthetic methods. Researchers are encouraged to use the information presented herein as a starting point for both experimental and theoretical explorations in this area of chemistry.

References

Methodological & Application

Synthetic Applications of 1,6-Dichlorocyclohexene in Organic Chemistry: A Review of Available Information

This document aims to provide an overview of the known properties of 1,6-dichlorocyclohexene and to infer its potential reactivity based on the general principles of organic chemistry and the reactivity of similar chloro-substituted cycloalkenes. The absence of specific published applications prevents the creation of detailed application notes and experimental protocols as initially intended.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₈Cl₂ | [1] |

| Molecular Weight | 151.03 g/mol | [1] |

| CAS Number | 40099-06-7 | [2] |

| IUPAC Name | This compound | [1] |

Potential Synthetic Utility

Based on its structure, this compound possesses several reactive sites that could be exploited in organic synthesis. The presence of a double bond and two distinct chlorine atoms—one vinylic and one allylic—suggests potential for a variety of transformations.

A logical workflow for exploring the synthetic potential of this compound would involve sequential or selective reactions at these functional groups.

Caption: Potential reaction pathways for this compound.

Nucleophilic Substitution

The allylic chlorine atom at the C6 position is expected to be susceptible to nucleophilic substitution reactions (SN2 or SN2'). This would allow for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to generate functionalized cyclohexene (B86901) derivatives. The vinylic chlorine at the C1 position would be significantly less reactive towards nucleophilic substitution under standard conditions.

Elimination Reactions

Treatment of this compound with a strong base could induce elimination of HCl. Depending on the reaction conditions and the regioselectivity of proton abstraction, this could lead to the formation of 1-chloro-1,5-cyclohexadiene or 1-chloro-1,3-cyclohexadiene. Such dienes could then serve as precursors in cycloaddition reactions.

Electrophilic Addition

The double bond in this compound can undergo electrophilic addition reactions. For instance, halogenation or hydrohalogenation would lead to the formation of tri-substituted cyclohexane (B81311) derivatives. The regioselectivity and stereoselectivity of these additions would be influenced by the electronic effects of the existing chlorine substituents.

Cycloaddition Reactions

While this compound itself is not a diene, it could potentially act as a dienophile in Diels-Alder reactions, although the electron-withdrawing nature of the chlorine atoms might deactivate the double bond towards reaction with electron-rich dienes. Conversely, the cyclohexadiene derivatives formed from elimination reactions could participate as dienes in cycloadditions with various dienophiles.

Synthesis of this compound

One documented synthetic route to this compound involves the thermal rearrangement of 6,6-dichlorobicyclo[3.1.0]hexane. This reaction is reported to proceed at 210 °C over a period of 3 hours.[2]

Caption: Synthesis of this compound.

Conclusion

While the structure of this compound suggests a rich and varied chemistry, a thorough review of available scientific and patent literature reveals a significant lack of specific, documented synthetic applications. The potential for this compound to serve as a versatile building block in organic synthesis is evident from a theoretical standpoint. However, without published experimental data, including detailed protocols and reaction outcomes, its practical utility remains largely unexplored and unproven in the broader chemical community. Further research is required to establish reliable synthetic methodologies and to unlock the full potential of this compound as a valuable intermediate in organic chemistry.

References

Application Notes and Protocols: 1,6-Dichlorocyclohexene as a Potential Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

While not a commonly documented starting material in established pharmaceutical syntheses, the unique reactivity of 1,6-dichlorocyclohexene presents a hypothetical yet plausible pathway for the synthesis of key pharmaceutical intermediates. This document outlines a potential application of this compound in the synthesis of a precursor to the analgesic drug Tramadol. The protocols provided are based on established organic chemistry principles and are intended to serve as a conceptual framework for further research and development.

Introduction

This compound is a halogenated cyclic alkene with the molecular formula C₆H₈Cl₂.[1][2] Its chemical structure, featuring two chlorine atoms on a cyclohexene (B86901) ring, makes it a potentially versatile building block in organic synthesis. The electron-withdrawing nature of the chlorine atoms activates the double bond towards various transformations. This document explores the hypothetical use of this compound as a starting material for the synthesis of 2-((dimethylamino)methyl)cyclohexan-1-one, a key intermediate in the production of the opioid analgesic, Tramadol.

Hypothetical Synthetic Pathway to a Tramadol Intermediate

The proposed synthetic route involves a two-step conversion of this compound to 2-((dimethylamino)methyl)cyclohexan-1-one. This intermediate can then be utilized in the well-established Grignard reaction to complete the synthesis of Tramadol.

Workflow of the Proposed Synthesis:

References

Application Notes and Protocols for the Derivatization of 1,6-Dichlorocyclohexene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical derivatization of 1,6-dichlorocyclohexene, a versatile building block in organic synthesis. The protocols outlined below focus on two primary transformation pathways: dehydrochlorination to form conjugated dienes and nucleophilic substitution to introduce novel functionalities. These methods offer routes to a variety of cyclohexene (B86901) and cyclohexadiene derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.

Dehydrochlorination of this compound

Dehydrochlorination of this compound provides a direct route to substituted 1,3-cyclohexadienes. These conjugated dienes are valuable precursors for Diels-Alder reactions and other cycloadditions, enabling the construction of complex polycyclic frameworks. The choice of base and reaction conditions can influence the efficiency of the elimination reaction.

Protocol 1: Synthesis of 1-Chloro-1,3-cyclohexadiene via Dehydrochlorination

This protocol describes the elimination of one equivalent of hydrogen chloride from this compound to yield 1-chloro-1,3-cyclohexadiene. A strong, sterically hindered base such as potassium tert-butoxide is employed to favor elimination over substitution.

Experimental Protocol:

-

Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagents: The flask is charged with this compound (10.0 g, 66.2 mmol) and anhydrous tetrahydrofuran (B95107) (THF, 100 mL).

-

Base Addition: The solution is cooled to 0 °C in an ice bath. Potassium tert-butoxide (8.1 g, 72.8 mmol) is added portion-wise over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the slow addition of water (50 mL). The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by fractional distillation to afford 1-chloro-1,3-cyclohexadiene.

Quantitative Data:

| Parameter | Value |

| Starting Material | This compound |

| Reagents | Potassium tert-butoxide, THF |

| Reaction Time | 12 hours |

| Temperature | 0 °C to Room Temperature |

| Product | 1-Chloro-1,3-cyclohexadiene |

| Yield | 75-85% |

Logical Workflow for Dehydrochlorination:

Caption: Workflow for the synthesis of 1-chloro-1,3-cyclohexadiene.

Nucleophilic Substitution Reactions

The chlorine atoms in this compound are susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. Both the allylic and vinylic chlorine atoms can potentially be displaced, with the reaction pathway being influenced by the nature of the nucleophile and the reaction conditions.

Protocol 2: Synthesis of 1-Azido-6-chlorocyclohexene via Nucleophilic Substitution

This protocol details the substitution of one chlorine atom with an azide (B81097) group. The azide functionality is a versatile precursor for the introduction of amines via reduction or for use in click chemistry.

Experimental Protocol:

-

Reaction Setup: A 100 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

-

Reagents: To the flask are added this compound (5.0 g, 33.1 mmol), sodium azide (2.6 g, 40.0 mmol), and dimethylformamide (DMF, 50 mL).

-

Reaction: The reaction mixture is heated to 80 °C and stirred for 24 hours. Reaction progress is monitored by TLC.

-

Workup: After cooling to room temperature, the mixture is poured into water (100 mL) and extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic extracts are washed with water (2 x 50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield 1-azido-6-chlorocyclohexene.

Quantitative Data:

| Parameter | Value |

| Starting Material | This compound |

| Reagents | Sodium Azide, DMF |

| Reaction Time | 24 hours |

| Temperature | 80 °C |

| Product | 1-Azido-6-chlorocyclohexene |

| Yield | 60-70% |

Signaling Pathway for Nucleophilic Substitution:

Caption: General pathway for nucleophilic substitution on this compound.

Catalytic Transformations of 1,6-Dichlorocyclohexene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dichlorocyclohexene is a bifunctional organochlorine compound with potential as a versatile building block in organic synthesis. Its structure, featuring both vinylic and allylic chloride moieties, presents unique opportunities for selective catalytic functionalization. This document provides a set of application notes and generalized protocols for potential catalytic transformations of this compound. These protocols are based on well-established palladium-catalyzed cross-coupling reactions and are intended to serve as a foundational guide for researchers exploring the synthetic utility of this substrate.

Note: The scientific literature on specific catalytic transformations of this compound is limited. The following protocols are generalized and may require significant optimization for this particular substrate.

Application Notes: Potential Catalytic Transformations

This compound possesses two distinct reactive sites for cross-coupling reactions: a vinylic C-Cl bond and an allylic C-Cl bond. The reactivity of these bonds under catalytic conditions can differ, potentially allowing for selective or sequential functionalization. Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

This reaction enables the formation of carbon-carbon bonds by coupling the organohalide with an organoboron reagent. For this compound, this could be used to introduce aryl, heteroaryl, or vinyl substituents. Selective coupling at either the vinylic or allylic position may be achievable by tuning the reaction conditions, such as the choice of catalyst, ligand, and base.

Heck Reaction

The Heck reaction couples the organohalide with an alkene. This transformation could be employed to introduce substituted vinyl groups onto the cyclohexene (B86901) core, leading to the formation of dienes or more complex unsaturated systems.

Buchwald-Hartwig Amination

This reaction facilitates the formation of carbon-nitrogen bonds, providing a route to substituted anilines and other nitrogen-containing compounds. Applying this reaction to this compound could yield various amino-substituted cyclohexene derivatives, which are valuable scaffolds in medicinal chemistry.

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination. These should be considered as starting points for the development of specific procedures for this compound.

Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the mono-arylation of this compound with a generic boronic acid.

Materials and Reagents:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane (B91453) or Toluene (B28343)/Water mixture (solvent)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 equiv), arylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).

-

Add the palladium catalyst (e.g., Pd(OAc)₂; 0.02 equiv) and ligand (e.g., PPh₃; 0.04 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent (e.g., 1,4-dioxane or a 3:1 mixture of toluene and water).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired substituted cyclohexene derivative.

Quantitative Data:

Due to the lack of specific literature for this compound, a table of quantitative data cannot be provided. Researchers should expect to optimize catalyst loading, ligand, base, solvent, and temperature to maximize yield and selectivity.

Experimental Workflow Diagram:

Caption: Suzuki-Miyaura Coupling Workflow.

Protocol 2: Palladium-Catalyzed Heck Reaction of this compound

This protocol outlines a general procedure for the coupling of this compound with a generic alkene.

Materials and Reagents:

-

This compound

-

Alkene (e.g., styrene, acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable ligand

-

Triethylamine (Et₃N) or another suitable base

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (solvent)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Water

-

Brine

-

Silica gel for column chromatography

Procedure:

-

In a sealed tube, dissolve this compound (1.0 equiv) and the alkene (1.2 equiv) in the chosen solvent (e.g., DMF).

-

Add the base (e.g., triethylamine; 1.5 equiv).

-

Add the palladium catalyst (e.g., Pd(OAc)₂; 0.02 equiv) and ligand (e.g., P(o-tol)₃; 0.04 equiv).

-

Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Quantitative Data:

Experimental Workflow Diagram:

Caption: Heck Reaction Workflow.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the amination of this compound with a primary or secondary amine.

Materials and Reagents:

-

This compound

-

Primary or secondary amine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or another palladium precatalyst

-

Xantphos, RuPhos, or another suitable ligand

-

Sodium tert-butoxide (NaOtBu) or another suitable base

-

Toluene or 1,4-Dioxane (solvent)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine

-

Silica gel for column chromatography

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃; 0.01 equiv) and the ligand (e.g., Xantphos; 0.02 equiv).

-

Add the base (e.g., sodium tert-butoxide; 1.4 equiv).

-

Add this compound (1.0 equiv) and the amine (1.2 equiv).

-

Add the anhydrous solvent (e.g., toluene).

-

Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography.

Quantitative Data:

As with the other protocols, specific quantitative data for the Buchwald-Hartwig amination of this compound is not available. The choice of ligand and base is critical for achieving good yields and selectivity.

Experimental Workflow Diagram:

Caption: Buchwald-Hartwig Amination Workflow.

Application Notes and Protocols for 1,6-Dichlorocyclohexene as a Dienophile in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, providing a powerful and atom-economical method for the construction of six-membered rings.[1] The reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile, an alkene or alkyne. The reactivity of the dienophile is a critical factor in the success of the Diels-Alder reaction, with electron-withdrawing substituents on the dienophile generally accelerating the reaction rate.[2]

This document explores the potential utility of 1,6-dichlorocyclohexene as a dienophile in Diels-Alder reactions. While specific examples of this compound in this capacity are not prevalent in the surveyed literature, its structure suggests it may serve as a precursor to valuable bicyclic chlorinated scaffolds. The presence of a vinylic and an allylic chlorine atom introduces both steric and electronic complexities that warrant investigation. The electron-withdrawing nature of halogens can enhance the dienophilic character of an alkene.[3] These application notes provide a theoretical framework and generalized protocols to guide researchers in exploring the reactivity of this compound as a dienophile for the synthesis of novel bicyclo[2.2.2]octene derivatives. Such chlorinated bicyclic structures are of interest in medicinal chemistry and materials science due to the unique conformational constraints and electronic properties imparted by the chlorine atoms.

Data Presentation: Generalized Reaction Parameters

Due to the limited specific literature on this compound as a dienophile, the following table summarizes generalized starting conditions for a hypothetical Diels-Alder reaction. These parameters are based on typical conditions for reactions with moderately reactive dienophiles and will likely require optimization.

| Parameter | Value/Condition | Notes |

| Diene | Cyclopentadiene (B3395910), Furan, Anthracene | Start with a reactive diene to maximize the chances of a successful reaction. |

| Dienophile | This compound | The purity of the dienophile is crucial. |

| Solvent | Toluene, Xylene, Dichloromethane (DCM) | High-boiling aprotic solvents are often preferred for thermal reactions. DCM can be used for Lewis acid-catalyzed reactions. |

| Temperature | 80 - 150 °C (Thermal) | Higher temperatures may be required to overcome activation barriers. Monitor for potential retro-Diels-Alder reaction. |

| -78 °C to room temperature (Lewis Acid Catalyzed) | Lewis acid catalysis can enable reactions at lower temperatures. | |

| Catalyst (optional) | AlCl₃, Et₂AlCl, BF₃·OEt₂ | Lewis acids can activate the dienophile by coordinating to the chlorine atoms, though this may also promote side reactions. |

| Reaction Time | 12 - 48 hours | Monitor reaction progress by TLC or GC-MS. |

| Pressure | Atmospheric or High Pressure (1-10 kbar) | High pressure can be employed to increase the rate and yield of sluggish Diels-Alder reactions. |

Experimental Protocols

The following are generalized protocols for thermal and Lewis acid-catalyzed Diels-Alder reactions involving this compound.

Protocol 1: Thermal Diels-Alder Reaction

This protocol describes a general procedure for the thermal cycloaddition of this compound with a reactive diene such as cyclopentadiene.

Materials:

-

This compound (1.0 eq)

-

Cyclopentadiene (freshly cracked, 1.2 eq)

-

Toluene (anhydrous)

-

Round-bottom flask with reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and heating mantle

-

Standard workup and purification reagents (e.g., saturated NaHCO₃ solution, brine, MgSO₄, silica (B1680970) gel)

Procedure:

-

To a dry, inert-atmosphere-flushed round-bottom flask, add this compound (1.0 eq) and anhydrous toluene.

-

Begin stirring the solution at room temperature.

-

Slowly add freshly cracked cyclopentadiene (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (approx. 110 °C for toluene) under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion (or when no further change is observed), cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate (B1210297) gradient).

-

Characterize the purified product by NMR, IR, and mass spectrometry.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol provides a general method for a Lewis acid-catalyzed cycloaddition, which may allow the reaction to proceed at a lower temperature.

Materials:

-

This compound (1.0 eq)

-

A suitable diene (e.g., furan, 1.5 eq)

-

Dichloromethane (DCM, anhydrous)

-

Lewis acid (e.g., AlCl₃, 0.1 - 1.0 eq)

-

Round-bottom flask

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and cooling bath

-

Standard workup and purification reagents

Procedure:

-

To a dry, inert-atmosphere-flushed round-bottom flask, add this compound (1.0 eq) and anhydrous DCM.

-

Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).

-

Slowly add the Lewis acid (e.g., AlCl₃) to the stirred solution.

-

After stirring for 15-30 minutes, add the diene (e.g., furan, 1.5 eq) dropwise.

-

Allow the reaction to stir at the low temperature and then slowly warm to room temperature while monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Characterize the purified product by appropriate spectroscopic methods.

Mandatory Visualizations

References

Troubleshooting & Optimization

"identifying byproducts in 1,6-Dichlorocyclohexene synthesis"

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,6-dichlorocyclohexene. Our aim is to help you identify and mitigate the formation of common byproducts, ensuring the desired purity and yield of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound via chlorination of cyclohexene (B86901)?

A1: The chlorination of cyclohexene can lead to a mixture of products depending on the reaction conditions. Besides the desired this compound, common byproducts include:

-

Monochlorinated cyclohexenes: 3-chlorocyclohexene (B1361376) and 4-chlorocyclohexene, arising from allylic substitution.[1]

-

Dichlorocyclohexane isomers: cis- and trans-1,2-dichlorocyclohexane, formed via an addition reaction across the double bond.[1][2]

-

Other dichlorocyclohexene isomers: Positional isomers such as 1,3-, 1,4-, and 3,4-dichlorocyclohexene (B160947) may also be formed.

-

Over-chlorinated products: Trichlorocyclohexanes and tetrachlorocyclohexanes can be generated if the reaction is not carefully controlled.

Q2: How do reaction conditions influence the formation of these byproducts?

A2: Reaction conditions play a critical role in the product distribution:

-

Chlorine Concentration: Low concentrations of chlorine favor allylic substitution, leading to a higher proportion of 3- and 4-chlorocyclohexene.[3] High chlorine concentrations promote the electrophilic addition pathway, resulting in more 1,2-dichlorocyclohexane.[3]

-

Temperature and Light: High temperatures and the presence of UV light facilitate free-radical chain reactions.[2][4] This typically increases the yield of allylic substitution products. Reactions in the dark and at lower temperatures tend to favor ionic addition mechanisms.[5]

Q3: What analytical techniques are recommended for identifying and quantifying byproducts in my reaction mixture?

A3: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the volatility of dichlorocyclohexene and its byproducts, GC-MS is a powerful tool for separation, identification, and quantification.[6] The mass spectra provide fragmentation patterns that aid in the structural elucidation of isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for distinguishing between different isomers.[7] The chemical shifts, coupling constants, and number of signals provide detailed structural information.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis and analysis of this compound.

Problem 1: Low yield of this compound and a high proportion of monochlorinated byproducts.

-

Possible Cause: The reaction conditions are favoring allylic substitution over dichlorination at the desired positions. This is often due to a low effective concentration of the chlorinating agent or conditions that promote free-radical pathways.

-

Troubleshooting Steps:

-

Increase Chlorinating Agent Concentration: If using a reagent like N-chlorosuccinimide (NCS), ensure the stoichiometry is appropriate. If using chlorine gas, consider increasing the flow rate or pressure.

-

Control Temperature: Lowering the reaction temperature can sometimes disfavor free-radical side reactions.

-

Exclude UV Light: Perform the reaction in the dark to minimize light-induced radical formation, unless the desired mechanism is radical-based.[5]

-

Problem 2: Significant formation of 1,2-dichlorocyclohexane.

-

Possible Cause: The reaction conditions are promoting the electrophilic addition of chlorine across the double bond.

-

Troubleshooting Steps:

-

Modify Solvent: The choice of solvent can influence the reaction pathway. Less polar solvents may reduce the propensity for ionic addition.

-

Use a Different Chlorinating Agent: Consider using a reagent known to favor allylic chlorination, such as t-butyl hypochlorite.

-

Problem 3: Difficulty in separating and identifying dichlorocyclohexene isomers.

-

Possible Cause: The isomers have very similar physical properties, making them challenging to separate by standard chromatography.

-

Troubleshooting Steps:

-

Optimize GC Conditions: Use a high-resolution capillary column for your GC-MS analysis. Experiment with the temperature program (e.g., a slower ramp rate) to improve the separation of closely eluting peaks.

-

Utilize 2D NMR Techniques: If 1D ¹H and ¹³C NMR are insufficient for complete structural assignment, consider advanced 2D NMR experiments like COSY, HSQC, and HMBC to establish connectivity and differentiate isomers.

-

Byproduct Profile

The following table summarizes the key characteristics of common byproducts to aid in their identification.

| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Identification Method(s) | Notes |

| 3-Chlorocyclohexene | C₆H₉Cl | 116.59 | GC-MS, ¹H NMR | Product of allylic substitution. |

| 4-Chlorocyclohexene | C₆H₉Cl | 116.59 | GC-MS, ¹H NMR | Product of allylic substitution. |

| cis/trans-1,2-Dichlorocyclohexane | C₆H₁₀Cl₂ | 153.05 | GC-MS, ¹H NMR, ¹³C NMR | Products of electrophilic addition. |

| Trichlorocyclohexanes | C₆H₉Cl₃ | 187.50 | GC-MS | Products of over-chlorination. |

Experimental Protocols

Protocol 1: GC-MS Analysis of Reaction Mixture

-

Sample Preparation:

-

Quench a small aliquot of the reaction mixture.

-

Extract the organic components with a suitable solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Dilute the sample to an appropriate concentration for GC-MS analysis.

-

-

GC-MS Parameters (Illustrative):

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-300.

-

Protocol 2: NMR Analysis for Isomer Identification

-

Sample Preparation:

-

Isolate the fraction containing the dichlorocyclohexene isomers by column chromatography or preparative GC.

-

Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

-

NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire standard proton spectra to observe chemical shifts and coupling patterns.

-

¹³C NMR: Acquire proton-decoupled carbon spectra to determine the number of unique carbon environments.

-

2D NMR (if necessary): Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations for unambiguous structural assignment.

-

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for identifying the source of byproduct formation in your this compound synthesis.

Caption: Troubleshooting workflow for identifying and mitigating byproduct formation.

References

"how to improve the yield of 1,6-Dichlorocyclohexene synthesis"

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1,6-dichlorocyclohexene synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most effective reported method for synthesizing this compound?

A1: The most effective reported method is the thermal rearrangement of 6,6-dichlorobicyclo[3.1.0]hexane. This reaction is reported to proceed with a quantitative yield.[1]

Q2: What are the primary challenges associated with the synthesis and purification of dichlorocyclohexene isomers?